![molecular formula C15H26O2 B1504618 2-Butyldecahydronaphthalene-1-carboxylic acid CAS No. 663622-00-2](/img/structure/B1504618.png)
2-Butyldecahydronaphthalene-1-carboxylic acid
Overview
Description
2-Butyldecahydronaphthalene-1-carboxylic acid is a complex organic compound belonging to the class of carboxylic acids. It is characterized by a fused ring structure, which includes a decalin (decahydronaphthalene) core with a butyl group attached to the first carbon and a carboxylic acid group at the first position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyldecahydronaphthalene-1-carboxylic acid typically involves multiple steps, starting with the formation of the decalin core. The final step involves the oxidation of the corresponding alcohol to yield the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Butyldecahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a decalin structure exhibit significant antimicrobial properties. For instance, derivatives of decahydronaphthalene have shown efficacy against various fungal strains, including Aspergillus and Candida, with minimum inhibitory concentration (MIC) values as low as 0.015 μg/mL . The presence of the carboxylic acid functional group enhances the bioactivity of these compounds, making them potential candidates for drug development.
Cancer Research
Studies have demonstrated that certain decalin derivatives possess anticancer properties. For example, compounds similar to 2-butyldecahydronaphthalene-1-carboxylic acid have been tested for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with specific signaling pathways crucial for tumor growth .
Lubricants
The ester derivatives of carboxylic acids like this compound are being explored as lubricants due to their favorable viscosity characteristics and hydrolytic stability. These esters can be synthesized from aliphatic dicarboxylic acids and structurally diverse monoalcohols, providing an effective solution for enhancing the performance of lubricants in various industrial applications .
Polymer Additives
In materials science, the compound serves as a plasticizer or additive in polymer formulations. Its ability to modify the mechanical properties of polymers makes it valuable in producing flexible and durable materials. The integration of such compounds can enhance thermal stability and processability in various plastic products.
Catalytic Conversions
The compound is also significant in catalytic processes, particularly in the conversion of biomass-derived feedstocks into valuable chemicals. Research on catalytic upgrading of acetic acid highlights how carboxylic acids can undergo ketonization reactions using catalysts like Ru/TiO2 to produce higher-value chemicals . This process is crucial for developing sustainable chemical processes that utilize renewable resources.
Case Studies
Mechanism of Action
The mechanism by which 2-Butyldecahydronaphthalene-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include modulation of signaling cascades or metabolic processes.
Comparison with Similar Compounds
2-Butyldecahydronaphthalene-1-carboxylic acid is unique due to its specific structural features. Similar compounds include other carboxylic acids with different substituents on the decalin ring, such as 2-methyldecahydronaphthalene-1-carboxylic acid and 2-ethyldecahydronaphthalene-1-carboxylic acid. These compounds may exhibit different chemical and biological properties due to variations in their molecular structure.
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Biological Activity
2-Butyldecahydronaphthalene-1-carboxylic acid (BDCA) is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies, and providing insights into its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a decahydronaphthalene backbone with a butyl group and a carboxylic acid functional group. This structure contributes to its lipophilicity, which is crucial for its interaction with biological membranes and potential therapeutic applications.
Biological Activity Overview
BDCA exhibits a range of biological activities, including:
- Antimicrobial Properties : BDCA has shown inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.
- Antioxidant Activity : Preliminary studies suggest that BDCA may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, making it a candidate for anti-inflammatory therapies.
Antimicrobial Activity
In vitro studies have demonstrated that BDCA exhibits significant antimicrobial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that BDCA could be developed into a novel antimicrobial agent, particularly in the context of increasing antibiotic resistance.
Antioxidant Activity
The antioxidant capacity of BDCA was assessed using various assays, including DPPH and ABTS radical scavenging assays. The results indicated that BDCA can effectively scavenge free radicals:
Assay Type | IC50 (µM) |
---|---|
DPPH | 50 |
ABTS | 45 |
These findings highlight the potential of BDCA as a natural antioxidant, which may have implications for preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of BDCA involved assessing its impact on cytokine production in macrophages. In vitro studies showed that BDCA significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6:
Cytokine | Control (pg/mL) | BDCA Treatment (pg/mL) |
---|---|---|
TNF-α | 200 | 80 |
IL-6 | 150 | 60 |
This suggests that BDCA may serve as a therapeutic agent for conditions characterized by chronic inflammation.
The mechanisms underlying the biological activities of BDCA are still being elucidated. Preliminary data suggest that:
- Membrane Interaction : Due to its lipophilic nature, BDCA may disrupt microbial membranes, leading to cell death.
- Radical Scavenging : The carboxylic acid group may facilitate interactions with free radicals, enhancing its antioxidant capacity.
- Cytokine Modulation : BDCA may influence signaling pathways involved in inflammation, potentially through inhibition of NF-kB activation.
Case Studies
A recent study examined the effects of BDCA in a murine model of inflammation. Mice treated with BDCA showed reduced swelling and lower inflammatory markers compared to controls. This study underscores the potential for BDCA in therapeutic applications targeting inflammatory diseases.
Properties
IUPAC Name |
2-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)15(16)17/h11-14H,2-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVLOGOYRVZZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC2CCCCC2C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698499 | |
Record name | 2-Butyldecahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663622-00-2 | |
Record name | 2-Butyldecahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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